molecular formula C22H40O2 B14098236 7,7-Dimethyleicosa-5,8-dienoic acid

7,7-Dimethyleicosa-5,8-dienoic acid

Cat. No.: B14098236
M. Wt: 336.6 g/mol
InChI Key: AGKRHAILCPYNFH-UHFFFAOYSA-N
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Description

7,7-Dimethyleicosadienoic acid is a synthetic analog of arachidonic acid. It is known for its role as an inhibitor of phospholipase A2, cyclooxygenase, and lipoxygenase pathways.

Preparation Methods

The synthesis of 7,7-dimethyleicosadienoic acid typically involves the following steps:

Chemical Reactions Analysis

7,7-Dimethyleicosadienoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for esterification and amidation reactions. Major products formed include hydroperoxides, saturated fatty acids, esters, and amides.

Scientific Research Applications

7,7-Dimethyleicosadienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-dimethyleicosadienoic acid involves the inhibition of phospholipase A2, cyclooxygenase, and lipoxygenase enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This inhibition occurs through competitive binding to the active sites of these enzymes, preventing the conversion of arachidonic acid to its downstream products .

Comparison with Similar Compounds

7,7-Dimethyleicosadienoic acid is unique due to its specific structural modifications, which enhance its inhibitory effects on phospholipase A2, cyclooxygenase, and lipoxygenase. Similar compounds include:

These comparisons highlight the unique structural features of 7,7-dimethyleicosadienoic acid that contribute to its potent inhibitory effects.

Properties

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

7,7-dimethylicosa-5,8-dienoic acid

InChI

InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22(2,3)20-17-14-15-18-21(23)24/h16-17,19-20H,4-15,18H2,1-3H3,(H,23,24)

InChI Key

AGKRHAILCPYNFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CC(C)(C)C=CCCCC(=O)O

Origin of Product

United States

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